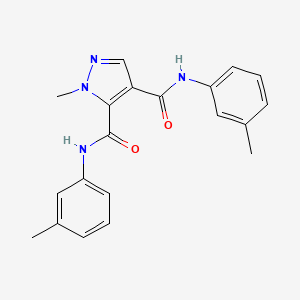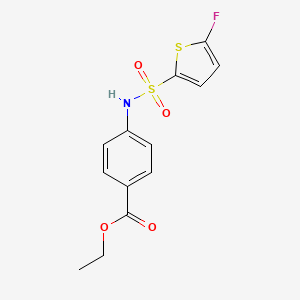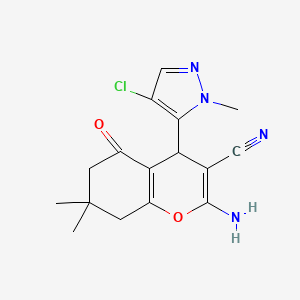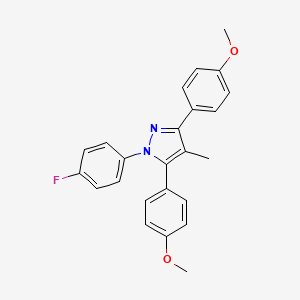![molecular formula C18H16F3N3OS B10916897 1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916897.png)
1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound is characterized by the presence of a butyl group, difluoromethyl group, fluorophenyl group, and a sulfanyl group attached to the pyrido[2,3-d]pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the selective electrophilic di- and monofluorinations for the synthesis of difluoromethyl and fluoromethyl derivatives using a Selectfluor-triggered multi-component reaction . This method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical characteristics.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-difluoromethyl quinazolinones
- 4-fluoromethyl quinazolinones
- Difluoromethylated heterocycles
Uniqueness: 1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16F3N3OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F3N3OS/c1-2-3-8-24-16-14(17(25)23-18(24)26)12(15(20)21)9-13(22-16)10-4-6-11(19)7-5-10/h4-7,9,15H,2-3,8H2,1H3,(H,23,25,26) |
InChI Key |
AVLKDHFQCXXCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-6-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916815.png)

![1-benzyl-3-cyclopropyl-6-ethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916826.png)
![Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10916831.png)


![Methyl 1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10916855.png)


![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916872.png)

![3-Cyclopropyl-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10916884.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10916886.png)
![3-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916891.png)
